molecular formula C21H16BrNO3 B4647098 methyl 3-(4-bromophenyl)-2-(1-naphthoylamino)acrylate

methyl 3-(4-bromophenyl)-2-(1-naphthoylamino)acrylate

Cat. No.: B4647098
M. Wt: 410.3 g/mol
InChI Key: QKXWOGVZKKOSQM-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-bromophenyl)-2-(1-naphthoylamino)acrylate, also known as JWH-250, is a synthetic cannabinoid that has been widely used in scientific research. This compound was first synthesized in 1995 by John W. Huffman and his team at Clemson University. Since then, it has been used in various studies to investigate the mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

Methyl 3-(4-bromophenyl)-2-(1-naphthoylamino)acrylate exerts its effects by binding to the CB1 and CB2 receptors in the body. This binding activates a signaling pathway that leads to the release of neurotransmitters, such as dopamine and serotonin. These neurotransmitters are involved in various physiological processes, including mood regulation, pain perception, and appetite control. This compound has also been shown to have an allosteric modulatory effect on the CB1 receptor, which may contribute to its unique pharmacological properties.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain perception in animal models. It has also been shown to have anti-inflammatory effects, reducing inflammation in the body. Additionally, this compound has been shown to have anxiolytic properties, reducing anxiety and stress in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-(4-bromophenyl)-2-(1-naphthoylamino)acrylate in lab experiments is its high affinity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoids on these receptors in a controlled environment. However, one limitation of using this compound is its potential for abuse and addiction. As such, it is important to use caution when handling and administering this compound in lab settings.

Future Directions

There are many potential future directions for research on methyl 3-(4-bromophenyl)-2-(1-naphthoylamino)acrylate. One area of interest is its potential therapeutic applications, particularly in the treatment of pain and inflammation. Additionally, there is interest in studying the effects of this compound on other physiological processes, such as immune function and neuroprotection. Further research is also needed to better understand the mechanism of action of this compound and its potential for abuse and addiction. Overall, this compound is a promising compound for scientific research, with many potential applications in the field of cannabinoid pharmacology.

Scientific Research Applications

Methyl 3-(4-bromophenyl)-2-(1-naphthoylamino)acrylate has been widely used in scientific research to investigate the endocannabinoid system and its potential therapeutic applications. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. This compound has also been used to study the effects of cannabinoids on various physiological processes, such as pain perception, appetite regulation, and immune function.

Properties

IUPAC Name

methyl (Z)-3-(4-bromophenyl)-2-(naphthalene-1-carbonylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO3/c1-26-21(25)19(13-14-9-11-16(22)12-10-14)23-20(24)18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3,(H,23,24)/b19-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXWOGVZKKOSQM-UYRXBGFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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